molecular formula C21H15IN2O2 B3827416 N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide

Cat. No.: B3827416
M. Wt: 454.3 g/mol
InChI Key: APWHYZMVGGNJDA-UHFFFAOYSA-N
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Description

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of an iodophenyl group attached to a benzoxazole ring, which is further connected to a methylbenzamide moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Iodophenyl Group: The iodination of the phenyl ring can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Attachment of the Methylbenzamide Moiety: This step involves the coupling of the iodophenyl-benzoxazole intermediate with a methylbenzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the iodophenyl group can enhance the compound’s binding affinity to certain proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide
  • N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide
  • N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide

Uniqueness

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is unique due to the presence of the methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN2O2/c1-13-4-2-5-14(10-13)20(25)23-17-8-9-19-18(12-17)24-21(26-19)15-6-3-7-16(22)11-15/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWHYZMVGGNJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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